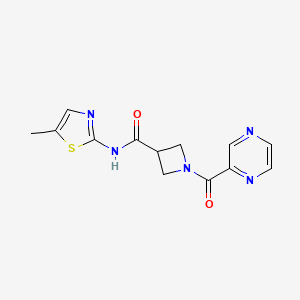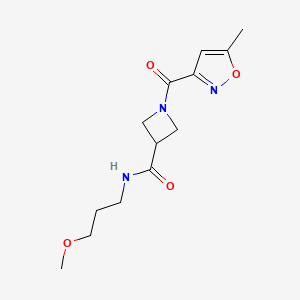![molecular formula C24H20O4 B6502424 3-(4-methoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one CAS No. 4574-42-9](/img/structure/B6502424.png)
3-(4-methoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one, also known as 4-methoxycinnamaldehyde (4-MCA), is a naturally occurring phenolic aldehyde found in various plants, such as cinnamon, cassia bark, and sweet woodruff. It is an important component of many essential oils and has a wide range of applications in the food, cosmetic, and pharmaceutical industries. 4-MCA is a useful intermediate compound in organic synthesis due to its versatile reactivity. In recent years, 4-MCA has been studied for its potential therapeutic effects, with research focusing on its anti-inflammatory, antifungal, and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-MCA is not yet fully understood. However, it is believed that the compound exerts its anti-inflammatory and antifungal effects by interfering with the signaling pathways of the target cells. For example, studies have shown that 4-MCA can inhibit the activity of NF-κB, a transcription factor involved in the regulation of pro-inflammatory cytokines. Furthermore, 4-MCA has been shown to inhibit the activity of several enzymes involved in fungal growth, such as the cytochrome P450 enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MCA have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that 4-MCA can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the production of nitric oxide. It has also been shown to inhibit the growth of several fungal species, including Candida albicans and Aspergillus niger. In vivo studies have demonstrated that 4-MCA can reduce inflammation and improve wound healing in animal models.
Advantages and Limitations for Lab Experiments
The use of 4-MCA in laboratory experiments has several advantages, such as high reactivity and good solubility in organic solvents. Furthermore, 4-MCA is relatively inexpensive and can be easily synthesized from a variety of starting materials. However, the use of 4-MCA in laboratory experiments is limited by its flammability and high toxicity.
Future Directions
The potential therapeutic applications of 4-MCA are still being explored. Future research should focus on the mechanisms of action of 4-MCA and its effects on other diseases and conditions. Additionally, further studies should be conducted to optimize the synthesis of 4-MCA and to develop novel methods for its delivery and administration. Finally, the safety and toxicity of 4-MCA should be investigated in both animal and human studies.
Synthesis Methods
4-MCA can be synthesized from a variety of starting materials. One of the most common methods involves the condensation of cinnamaldehyde with paraformaldehyde in the presence of a base catalyst. This reaction produces a mixture of 3-(4-methoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-onenamaldehyde and 3-methoxycinnamaldehyde, which can be separated by distillation. Another method involves the reaction of cinnamaldehyde with dimethyl sulfoxide (DMSO) in the presence of a base catalyst. This reaction produces 3-(4-methoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-onenamaldehyde in high yields.
Scientific Research Applications
4-MCA has been studied for its potential therapeutic effects, with research focusing on its anti-inflammatory, antifungal, and antioxidant properties. In vitro studies have demonstrated that 4-MCA has inhibitory effects on the production of pro-inflammatory cytokines and chemokines, as well as on the production of nitric oxide. It has also been shown to inhibit the growth of several fungal species, including Candida albicans and Aspergillus niger. In addition, 4-MCA has been shown to possess antioxidant activity, with studies demonstrating its ability to scavenge free radicals and reduce lipid peroxidation.
properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-16-5-3-4-6-18(16)14-27-20-11-12-21-23(13-20)28-15-22(24(21)25)17-7-9-19(26-2)10-8-17/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFHZRFOASBJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365110 |
Source


|
| Record name | 3-(4-methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one | |
CAS RN |
4574-42-9 |
Source


|
| Record name | 3-(4-methoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6502344.png)
![(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6502349.png)
![N-(2-chloro-4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6502357.png)
![4-[2-(difluoromethoxy)phenyl]-1,3,6-trimethyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one](/img/structure/B6502363.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6502365.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502378.png)
![9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6502386.png)
![3-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B6502388.png)
![3-chloro-N-[(1Z)-1-{cyano[(3-methoxypropyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide](/img/structure/B6502403.png)

![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide](/img/structure/B6502418.png)
![3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B6502432.png)
![1-acetyl-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B6502437.png)
